molecular formula C20H25N3O6 B4116868 dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate

dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate

Cat. No. B4116868
M. Wt: 403.4 g/mol
InChI Key: YGZSNFKLHOULJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which plays a critical role in regulating various physiological processes. ODQ has been widely used in scientific research to investigate the role of sGC in different biological pathways.

Mechanism of Action

Dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate exerts its inhibitory effect on sGC by binding to the heme group of the enzyme. This prevents the binding of GTP and reduces the catalytic activity of sGC. dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate has been shown to be a reversible inhibitor of sGC, and its inhibitory effect can be overcome by increasing the concentration of GTP.
Biochemical and Physiological Effects:
dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate has been shown to have a wide range of biochemical and physiological effects. In cardiovascular physiology, dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate has been shown to inhibit the vasodilatory effect of nitric oxide (NO) by inhibiting the production of cGMP. In platelet function, dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate has been shown to inhibit platelet aggregation by reducing cGMP levels. In smooth muscle relaxation, dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate has been shown to inhibit the relaxation of smooth muscle cells by reducing cGMP levels. In neuronal signaling, dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate has been shown to inhibit the release of neurotransmitters by reducing cGMP levels.

Advantages and Limitations for Lab Experiments

Dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate has several advantages as a research tool. It is a potent and selective inhibitor of sGC, which allows for the specific investigation of the role of sGC in different biological pathways. dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate is also reversible, which allows for the study of the dynamic regulation of sGC activity. However, dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate has some limitations. It is not cell-permeable and cannot penetrate the cell membrane, which limits its use in intracellular signaling studies. dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate can also inhibit other heme-containing enzymes, which may lead to off-target effects.

Future Directions

There are several future directions for the use of dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate in scientific research. One area of interest is the role of sGC in cancer biology. It has been shown that sGC plays a critical role in regulating tumor growth and angiogenesis, and dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate may be a useful tool for investigating these processes. Another area of interest is the development of novel sGC inhibitors based on the structure of dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate. These inhibitors may have improved potency and selectivity, which could lead to the development of new therapeutic agents for the treatment of various diseases.

Scientific Research Applications

Dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate has been extensively used as a research tool to investigate the role of sGC in various physiological processes. It has been shown to inhibit the activity of sGC in vitro and in vivo, leading to a decrease in cGMP levels. This, in turn, affects the downstream signaling pathways that are regulated by cGMP. dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate has been used to study the role of sGC in cardiovascular physiology, platelet function, smooth muscle relaxation, and neuronal signaling.

properties

IUPAC Name

dimethyl 5-[[2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6/c1-28-19(26)11-7-12(20(27)29-2)9-13(8-11)21-17(24)10-16-18(25)23-15-6-4-3-5-14(15)22-16/h7-9,14-16,22H,3-6,10H2,1-2H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZSNFKLHOULJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3CCCCC3N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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